Sainfuran

描述

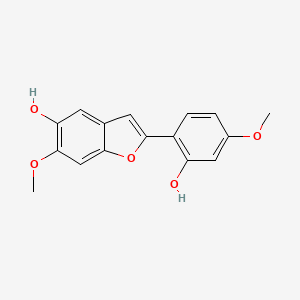

Structure

3D Structure

属性

CAS 编号 |

90664-32-7 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC 名称 |

2-(2-hydroxy-4-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-4-11(12(17)7-10)15-6-9-5-13(18)16(20-2)8-14(9)21-15/h3-8,17-18H,1-2H3 |

InChI 键 |

BVSPXSLCUKWRNP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

规范 SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

产品来源 |

United States |

Structural Characterization and Elucidation Methodologies of Sainfuran

Advanced Spectroscopic Techniques for Structural Determination

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds, providing detailed information about the number and environment of protons and carbons within a molecule. jchps.comslideshare.net By analyzing chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity and arrangement of atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between different nuclei, confirming structural fragments and their linkages. mdpi.comnih.gov The interpretation of NMR data allows for the determination of the precise structure of organic compounds. jchps.commdpi.com

Application of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used to determine the accurate mass of a molecule, providing its elemental composition. nih.govmdpi.comund.edu ESI is a soft ionization technique suitable for polar molecules, producing ions like protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and various adducts. uni.luund.eduresearchgate.net HR-ESI-MS provides high mass accuracy, which is essential for confirming the molecular formula of a compound like Sainfuran (C₁₆H₁₄O₅). nih.govuni.luund.edu Tandem mass spectrometry (MS/MS) can further fragment the parent ion, yielding characteristic fragment ions that provide insights into the molecule's substructures and fragmentation pathways. mdpi.comresearchgate.net Predicted collision cross section (CCS) values can also be calculated for different adducts using tools like CCSbase, providing additional structural information. uni.lu

Based on computational data, predicted collision cross section values for this compound adducts include:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 287.09142 | 160.8 |

| [M+Na]⁺ | 309.07336 | 172.2 |

| [M-H]⁻ | 285.07686 | 168.4 |

| [M+NH₄]⁺ | 304.11796 | 177.5 |

| [M+K]⁺ | 325.04730 | 169.7 |

| [M+H-H₂O]⁺ | 269.08140 | 154.6 |

| [M+HCOO]⁻ | 331.08234 | 183.5 |

| [M+CH₃COO]⁻ | 345.09799 | 196.9 |

| [M+Na-2H]⁻ | 307.05881 | 165.9 |

| [M]⁺ | 286.08359 | 167.8 |

| [M]⁻ | 286.08469 | 167.8 |

Other Spectroscopic Approaches in Structural Assignment

While NMR and MS are primary techniques, other spectroscopic methods can contribute to structural assignment. Techniques like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule by identifying characteristic vibrational frequencies. UV-Vis spectroscopy can be used to detect chromophores and provides information about the electronic transitions within the molecule, which can be helpful in confirming the presence of aromatic rings or conjugated systems characteristic of benzofurans and flavonoids.

Computational Approaches in Structural Analysis and Conformational Studies

Computational methods play an increasingly important role in complementing experimental spectroscopic data for structural analysis and conformational studies. Computer-aided structure elucidation (CASE) systems utilize algorithms and spectral databases to assist in the interpretation of NMR and MS data, proposing potential structures based on the experimental evidence. mdpi.comnih.gov These systems can integrate data from various spectroscopic techniques to generate and rank candidate structures. mdpi.com Density functional theory (DFT) calculations can be used to compute theoretical NMR chemical shifts and other spectroscopic parameters for proposed structures, which can then be compared to experimental values to validate the assigned structure. mdpi.comnih.gov Computational approaches can also explore the possible conformations of a molecule, providing insights into its three-dimensional structure and flexibility. Molecular docking studies, for instance, utilize computational methods to predict the binding affinity and interaction modes of a molecule with target proteins, which implicitly relies on the accurately determined structure and conformational preferences of the small molecule. semanticscholar.orgnih.govtmrjournals.comacs.orgresearchgate.net

Biosynthesis and Synthetic Chemistry of Sainfuran

Proposed Biosynthetic Pathways of Sainfuran in Natural Sources

While detailed enzymatic pathways specifically for this compound biosynthesis are not extensively documented in the provided search results, its presence in plants known for producing flavonoids and other polyphenolic compounds suggests a likely origin from the phenylpropanoid or polyketide pathways. plantaedb.comkegg.jpgenome.jp Benzofurans, as a class of compounds, are ubiquitous in nature and are often derived from these fundamental plant metabolic routes. researchgate.net The structural features of this compound, including the benzofuran (B130515) core and the attached methoxy (B1213986) and hydroxyl groups, are consistent with modifications and cyclizations of intermediates from these pathways. Research into the biosynthesis of related 2-arylbenzofurans in plants like Artocarpus species could offer insights into the potential steps involved in this compound formation, which might include chalcone (B49325) or flavanone (B1672756) intermediates undergoing oxidative cyclization. researchgate.net

Chemical Synthesis Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs has been a subject of chemical research, driven by the need to confirm structural assignments and provide access to these compounds for biological evaluation. Several synthetic approaches have been explored to construct the 2-arylbenzofuran core.

Diels-Alder Reaction Strategies in this compound Synthesis

The Diels-Alder reaction is a powerful and widely used tool in organic chemistry for the formation of six-membered rings, offering good control over regio- and stereochemistry. praxilabs.comwikipedia.orglibretexts.org While the core of this compound is a benzofuran (a five-membered furan (B31954) fused to a benzene (B151609) ring), Diels-Alder strategies can be employed in the synthesis of benzofuran derivatives or intermediates that are subsequently elaborated into the target structure. For instance, hetero-Diels-Alder reactions involving furan derivatives have been utilized in the synthesis of natural products containing fused ring systems. scilit.comresearchgate.net Although a direct Diels-Alder reaction forming the benzofuran core of this compound is not explicitly detailed in the search results, this methodology is relevant to the synthesis of complex natural products and could potentially be applied to construct key precursors or related benzofuran structures. Studies on the synthesis of other 2-arylbenzo[b]furan-containing natural products have successfully employed various synthetic routes, which may include steps analogous to those that could be part of a this compound synthesis. researchgate.net

Other Synthetic Approaches and Methodological Advancements

Beyond Diels-Alder strategies, various other synthetic methodologies have been developed for the construction of benzofuran derivatives. These include metal-catalyzed routes, methods utilizing green solvents, microwave-assisted synthesis, and catalyst-free approaches. researchgate.net Recent advancements in benzofuran synthesis have focused on efficient and regioselective methods. Examples include the synthesis of 3-sulfenylated benzo[b]furan derivatives via addition-elimination/vinylic-nucleophilic substitution reactions and electrochemical oxidation methods. researchgate.net These diverse synthetic strategies highlight the ongoing efforts to develop more efficient and versatile routes to access the benzofuran scaffold found in compounds like this compound.

Rational Design and Synthesis of this compound Derivatives for Mechanistic Probing

The rational design and synthesis of derivatives are essential for exploring the structure-activity relationships of natural products and elucidating their mechanisms of action. By systematically modifying the structure of this compound, researchers can investigate how specific functional groups or structural features influence its interactions with biological targets. Although specific examples of this compound derivatives synthesized for mechanistic probing are not detailed, the synthesis of derivatives from related natural products, such as moracin C and moracin M from Artocarpus, illustrates this approach. researchgate.net The creation of modified structures, such as esters, ethers, and amines, allows for the evaluation of their biological activities and provides insights into the key pharmacophores responsible for the observed effects. researchgate.net This process often involves multi-step synthetic sequences to introduce desired modifications while preserving the core structure. The ability to synthesize a range of derivatives is crucial for comprehensive mechanistic studies and the potential development of compounds with improved properties.

Molecular and Cellular Mechanistic Investigations of Sainfuran

Systems-Level Identification of Molecular Targets and Pathways

Systems-level approaches, such as network pharmacology, computational molecular docking, and high-throughput screening, are valuable tools for identifying the potential molecular targets and pathways influenced by compounds like Sainfuran. These methods allow for a broader understanding of a compound's interactions within complex biological systems.

Network Pharmacology Integration in Target Prediction and Pathway Enrichment Analysis

Network pharmacology is an emerging field that aligns with the multi-component, multi-target, and multi-pathway characteristics often observed in the study of natural products. This approach allows for the prediction of potential drug targets by analyzing the interactions between compounds, targets, and diseases within a network framework. imrpress.comnih.gov By integrating data from various sources, network pharmacology can help to systematically explain the role of compounds in disease treatment. nih.gov

Studies utilizing network pharmacology have included this compound as a component in investigations of Traditional Chinese Medicine (TCM) formulas. For instance, this compound (with PubChem CID 185034) was identified as an active compound in Chaihu Shugan powder (CSP) in a study aimed at deciphering the molecular targets and mechanisms of CSP in treating functional dyspepsia. semanticscholar.org In this study, network pharmacology was used to identify CSP-related targets by intersecting active compound targets with disease-related targets. semanticscholar.org The resulting network of CSP-FD targets and their corresponding compounds showed numerous compound-target interactions. semanticscholar.org

Pathway enrichment analysis, often performed in conjunction with network pharmacology, helps to identify the biological pathways that are statistically overrepresented in a list of potential targets. researchgate.netnih.govnih.gov This provides insights into the biological processes and signaling cascades that a compound may influence. For example, in studies involving TCM formulas containing this compound, pathway enrichment analysis has revealed potential involvement in pathways such as the PI3K-Akt signaling pathway and inflammatory signaling pathways. figshare.comdcmhi.com.cn

Table 1: Examples of Studies Utilizing Network Pharmacology Involving this compound

| Study Context | Associated Formula/Herb | Key Findings Related to this compound's Role in Network | Relevant Pathways Identified (Examples) |

| Functional Dyspepsia Treatment semanticscholar.org | Chaihu Shugan powder (CSP) | Identified as an active compound in CSP. semanticscholar.org | Not explicitly detailed for this compound alone, but overall CSP analysis included various pathways. semanticscholar.org |

| Regulating Blood-Brain Barrier Function ijpsonline.com | Wind Medicine | Listed as an effective component. ijpsonline.com | Inflammatory response, HIF-1 signaling pathway, Toll-like receptor signaling pathway. ijpsonline.com |

| Age-Related Hearing Loss Treatment nih.gov | Erlong Zuoci (ELZC) | Identified as a chemical component. nih.gov | Signal transduction, immune response, protein phosphorylation. nih.gov |

| Hepatocellular Carcinoma Treatment scispace.com | Radix Bupleuri-Rhizoma Cyperi | Listed as an active ingredient in Radix Bupleuri. scispace.com | Metabolic pathways, p53 signaling pathway, cell cycle. scispace.com |

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Computational molecular docking is a technique used to predict the binding affinity and interaction modes between a small molecule ligand, such as this compound, and a target protein. imrpress.comnih.govuneb.br This method helps to identify potential targets and understand how a compound might interact with them at the molecular level. Molecular docking predicts suitable structural interactions based on scoring functions that consider factors like binding energies and hydrogen bonds. nih.gov

Molecular dynamics simulations are often used to complement molecular docking by providing insights into the stability of the ligand-target complex over time. nih.govmdpi.com These simulations can assess the dynamic behavior of the interaction and validate the binding properties predicted by docking. mdpi.com

While specific detailed molecular docking and dynamics simulation data solely focused on this compound and its predicted individual targets are not extensively highlighted in the provided search results, the methodology is commonly applied in studies that include this compound as one of several active compounds being investigated. semanticscholar.orgijpsonline.com For instance, in the study on Chaihu Shugan powder, molecular docking was performed for some of the top compounds and targets identified through network pharmacology, although the specific docking results for this compound were not individually detailed in the provided snippets. semanticscholar.org Similarly, a study on Wind Medicine used molecular docking to show that main effective components bind well to core targets, including this compound as a component. ijpsonline.com

High-Throughput Screening Methodologies for Biological Target Discovery

High-throughput screening (HTS) is a process that enables the rapid testing of large libraries of chemical compounds against specific biological targets. bmglabtech.comlabmanager.com This automated approach is widely used in drug discovery to identify compounds that exhibit a desired activity, such as binding to a protein target or modulating a cellular process. bmglabtech.comlabmanager.com HTS can accelerate target analysis and the identification of potential lead compounds. bmglabtech.com

HTS methodologies involve preparing samples, establishing automated assay methods, configuring robotic workstations, and acquiring and handling large volumes of data. labmanager.com While HTS is a powerful tool for target discovery and lead identification, it typically does not provide information on toxicity or bioavailability. bmglabtech.com

Although the provided search results discuss HTS as a general methodology for target discovery bmglabtech.comlabmanager.comnih.gov, there is no specific information detailing the application of HTS specifically for the discovery of this compound's biological targets in the provided snippets.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Understanding how this compound affects intracellular signaling pathways is crucial for deciphering its biological mechanisms. Research suggests its potential influence on key pathways involved in cellular processes like proliferation, survival, and inflammation.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade involved in regulating fundamental cellular functions, including transcription, translation, proliferation, growth, and survival. genome.jpmdpi.comwikipedia.org Activation of this pathway can be triggered by various stimuli and plays a significant role in processes like glucose metabolism and inflammatory responses. genome.jpmdpi.com

Nuclear Factor-kappa B (NF-κB) and Inflammatory Signaling Cascades

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a key role in regulating genes involved in immunity, inflammation, and cell survival. genome.jpwikipedia.orgnih.gov Activation of NF-κB is a central event in inflammatory signaling cascades. researchgate.netwjgnet.com Aberrant activation of NF-κB is linked to various diseases, including inflammatory and autoimmune conditions. wikipedia.orgnih.gov

Research involving TCM formulas that contain this compound has also implicated the modulation of inflammatory signaling cascades, including the NF-κB pathway. ijpsonline.comnih.govcq12349.cn For instance, a study on the anti-inflammatory mechanisms of Bupleuri and Scutellariae Radix, which lists this compound as an active ingredient in Bupleuri Radix, indicated that active ingredients of these herbs interact with key targets to inhibit the release of inflammatory cytokines and modulate inflammatory responses. nih.gov Another study on Wind Medicine, including this compound, suggested its mechanism of action is probably through anti-inflammation. ijpsonline.com The NF-κB signaling pathway is a major pathway involved in these inflammatory responses. genome.jpwikipedia.orgnih.gov

While the provided information suggests this compound's potential involvement in modulating NF-κB and inflammatory pathways as part of multi-component herbal medicines, further research specifically on this compound in isolation is needed to fully elucidate its precise effects on these signaling cascades.

Apoptosis and Cell Cycle Regulatory Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating unwanted or damaged cells and maintaining tissue homeostasis. byjus.comnih.gov The cell cycle is a tightly regulated series of events that leads to cell division. khanacademy.org These two processes are interconnected, and deregulation of cell cycle components can influence apoptosis. nih.gov

Studies investigating the mechanisms of traditional Chinese medicine formulas containing this compound, such as Chaihu Shugan powder, have indicated potential links to apoptosis and cell cycle regulation. Network pharmacology analysis of Chaihu Shugan powder's active components, including this compound, and their targets in functional dyspepsia suggested that the mechanisms might be related to apoptosis and the cell cycle. semanticscholar.orgnih.gov Another study utilizing network pharmacology to explore the mechanisms of action of Bupleuri Radix and Scutellariae Radix, which may contain related compounds, also indicated potential involvement in apoptosis. semanticscholar.org

Apoptosis can be triggered by intrinsic or extrinsic pathways, both converging on the activation of caspases. bio-rad-antibodies.comyoutube.com The intrinsic pathway is often initiated by intracellular signals like DNA damage, while the extrinsic pathway is activated by external stimuli binding to death receptors on the cell surface. byjus.combio-rad-antibodies.comyoutube.com Cell cycle checkpoints monitor the cell's internal and external environment, and irreparable DNA damage can lead to cell cycle arrest or the induction of apoptosis. khanacademy.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a fundamental cascade involved in various cellular processes, including proliferation, differentiation, migration, and apoptosis. nih.govmdpi.comgenome.jp This pathway transmits signals from cell surface receptors to the nucleus through a series of sequential phosphorylation events involving MAPK kinase kinase (MAPKKK), MAPK kinase (MAPKK), and MAPK. mdpi.comgenome.jp Key MAPK subgroups include ERK1/2, JNKs, and p38 proteins, each responsive to different stimuli and mediating distinct cellular outcomes. mdpi.comgenome.jp

Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and cardiovascular disease. nih.govmdpi.com Activation of the MAPK pathway can contribute to inflammation and apoptosis. semanticscholar.orgmdpi.com Network pharmacology studies exploring the mechanisms of action of traditional Chinese medicine formulas containing components like this compound have identified the MAPK signaling pathway as a potential target. semanticscholar.org For instance, research on Chaihu Shugan powder suggested its therapeutic effects in functional dyspepsia might be related to the MAPK signaling pathway. semanticscholar.org

Toll-Like Receptor (TLR) Signaling Pathways

Toll-Like Receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate immune responses. cellsignal.comabcam.comfrontiersin.org TLR activation triggers signaling pathways that lead to the induction of inflammatory cytokines, chemokines, and type I interferons, playing a significant role in inflammation, immune cell regulation, survival, and proliferation. cellsignal.comabcam.comfrontiersin.org

TLR signaling primarily occurs through MyD88-dependent and TRIF-dependent pathways, which can activate transcription factors like NF-κB and IRFs, as well as MAP kinases. cellsignal.comfrontiersin.org The TLR pathway has also been linked to apoptosis through the regulation of proteins such as MyD88 and caspase-8. researchgate.net

While direct studies on this compound's specific interaction with TLR signaling pathways were not prominently found in the search results, network pharmacology investigations of complex herbal formulas containing this compound have indicated potential connections to TLR pathways. researchgate.net For example, a study exploring the mechanisms of wind medicine on regulating the blood-brain barrier function predicted that the mechanism of action might involve anti-inflammation and anti-apoptosis effects mediated through pathways including the Toll-like receptor signaling pathway. researchgate.netijpsonline.com

Neurotransmitter Function and Neuronal Plasticity Pathways

Neurotransmitter function and neuronal plasticity are fundamental aspects of nervous system activity, crucial for processes like learning, memory, and response to stimuli. biolegend.comnih.govnih.gov Neurotransmitters are chemical messengers that transmit signals between neurons at synapses. biolegend.comphysio-pedia.com Neuronal plasticity refers to the ability of the nervous system to change its structure and function in response to experience or injury. nih.govphysio-pedia.com Synaptic plasticity, a key mechanism of neuroplasticity, involves the strengthening or weakening of synaptic connections over time. nih.govphysio-pedia.comwikipedia.org

Synaptic plasticity is influenced by the modulation of neurotransmitter release and the responsiveness of postsynaptic receptors. wikipedia.org Two major forms of long-term synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD), which involve changes in the efficacy of synaptic transmission. nih.govwikipedia.org Neurotransmitters like glutamate (B1630785) and dopamine (B1211576) play significant roles in modulating synaptic plasticity in brain regions such as the dorsal striatum. biolegend.comnih.gov

While direct studies specifically detailing this compound's effects on neurotransmitter function or neuronal plasticity pathways were not extensively found, research on traditional Chinese medicine formulas containing this compound has explored their impact on the central nervous system. nih.gov Studies on Sini Powder, which contains components that can cross the blood-brain barrier, have investigated its pharmacodynamic mechanisms against depression from the perspective of the central nervous system, suggesting potential interventions in relevant pathways. nih.gov

Cellular Biological Responses in In Vitro Models

In vitro models using cultured cell lines are widely used to investigate the cellular biological responses to various compounds, including their effects on cell proliferation, viability, apoptosis, and autophagy. nih.govbmrat.orgnih.gov Assays such as MTT and SRB are commonly employed to measure cell proliferation and viability by assessing metabolic activity or total protein content. nih.govbmrat.orgnih.govresearchgate.net

Modulation of Cellular Proliferation and Viability in Cultured Cell Lines

The modulation of cellular proliferation and viability is a key area of investigation for potential therapeutic compounds. Studies assess how a compound affects the growth and survival of cells in a controlled laboratory setting. nih.govbmrat.org Different cell lines can exhibit varying sensitivities to compounds. bmrat.org

While specific detailed research findings on this compound's direct modulation of cellular proliferation and viability in various cultured cell lines were not prominently available in the search results, studies on complex herbal formulas containing this compound have explored these aspects. semanticscholar.org Network pharmacology analysis, which identifies potential targets and pathways, can provide insights into how compounds like this compound within these formulas might influence cellular proliferation and viability. semanticscholar.org

Regulation of Apoptosis and Autophagy in Cellular Systems

Apoptosis and autophagy are two distinct but interconnected cellular processes involved in cell fate. Apoptosis is a form of programmed cell death, while autophagy is a degradation process that removes damaged organelles and proteins, contributing to cellular homeostasis and survival, but can also be involved in cell death. researchgate.netmdpi.comfrontiersin.orgnih.gov The regulation of apoptosis and autophagy is critical in various physiological and pathological conditions. mdpi.comfrontiersin.org

Research indicates that autophagy can regulate cell death and may allow for a switch between apoptosis and necroptosis. mdpi.com Autophagy is regulated by various genes and signaling pathways, including mTOR. researchgate.net

Studies investigating the mechanisms of traditional Chinese medicine formulas containing this compound have suggested potential roles in regulating apoptosis and autophagy in cellular systems. dcmhi.com.cn Network pharmacology analysis of Chaihu-Baishao medicine pair, which may contain this compound, indicated potential mechanisms related to apoptosis and autophagy, as well as involvement of pathways like p53 and NF-κB. dcmhi.com.cn

Cellular Migration and Invasion Assays in Preclinical Models

Cellular migration and invasion are fundamental processes involved in various biological phenomena, including development, immune response, and disease progression, notably in cancer metastasis. researchgate.netnih.gov Preclinical models, often utilizing in vitro cell cultures, are employed to assess the impact of compounds like this compound on these cellular behaviors. researchgate.netmdpi.com These assays can involve observing cell movement across a surface (migration) or their ability to penetrate a barrier, mimicking tissue invasion. researchgate.netnih.gov While the provided search results discuss cellular migration and invasion assays in general preclinical contexts, including cancer cell migration and the influence of the microbiome on invasion, specific data directly linking this compound to outcomes in these assays were not found within the search results. researchgate.netnih.govmdpi.comnih.govmdpi.com Research in this area would typically involve treating cells with varying concentrations of this compound and measuring parameters such as the rate of migration in a scratch assay or the number of cells invading through a matrix in a Boyden chamber assay.

Gene Expression and Protein Modulation at the Cellular Level

Investigations into the molecular mechanisms of a compound often involve examining its effects on gene expression and protein modulation within cells. wikipedia.orgwikipedia.orguni-goettingen.de Gene expression is the process by which information from a gene is used to synthesize functional products, such as proteins. wikipedia.org This process is tightly regulated at multiple steps, including transcription, RNA processing, and translation. wikipedia.orgwikipedia.org Changes in gene expression can lead to alterations in the types and amounts of proteins present in a cell, thereby influencing cellular function and behavior. wikipedia.orgwikipedia.org

While the search results highlight the importance of studying gene expression and protein modulation to understand the effects of compounds and the complexities of these processes wikipedia.orgwikipedia.orguni-goettingen.dehubrecht.eunih.gov, specific experimental data detailing how this compound modulates the expression of particular genes or the levels of specific proteins at the cellular level were not identified in the provided snippets. Studies in this area would typically employ techniques such as quantitative PCR to measure mRNA levels or Western blotting and multiplexed immunoassays to quantify protein levels after cellular exposure to this compound. nih.gov The goal is to identify specific molecular pathways or targets affected by the compound.

In Vivo Preclinical Model Investigations (Non-Clinical, Excluding Human Trials)

Preclinical in vivo studies using animal models are crucial for evaluating the biological activities of compounds in a complex living system before potential human trials. mdpi.comnih.govatlantic-bone-screen.com These models can help assess efficacy, potency, duration of action, and provide insights into potential mechanisms of action within a whole organism. saretius.comesmed.org Various animal models are utilized depending on the specific biological activity being investigated. scielo.brnih.govmdpi.commdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sainfuran

Identification of Key Structural Determinants for Biological Activity

Detailed experimental studies identifying the key structural determinants of Sainfuran for its biological activity are not presently available in the public domain. While general principles of SAR for the broader class of benzofurans suggest that the nature and position of substituents on the benzofuran (B130515) ring system can significantly influence activity, specific data for this compound is lacking. easpublisher.com For instance, one study on related 2-phenyl-benzofurans indicated that a prenyl group at the C-5 position was a crucial determinant for cytotoxic activity. easpublisher.com However, this finding pertains to a different set of analogs and cannot be directly extrapolated to define the key structural features of this compound.

To systematically identify this compound's key structural determinants, researchers would need to synthesize a series of analogs with modifications at various positions, such as:

Hydroxyl Groups: The phenolic hydroxyl groups at positions 5 and 2' are likely to be critical for activity, potentially through hydrogen bonding with biological targets. Esterification or etherification of these groups would be a standard approach to probe their importance.

Methoxy (B1213986) Groups: The methoxy groups at positions 6 and 4' could influence both the electronic properties and the steric profile of the molecule, thereby affecting binding affinity and metabolic stability. Demethylation or introduction of other alkoxy groups would provide insights into their role.

Benzofuran Core: The benzofuran scaffold itself is a key structural element. Modifications to this ring system would likely lead to significant changes in biological activity.

Without such systematic studies, any discussion on the key structural determinants of this compound remains speculative.

Development of Predictive Models for this compound Analog Design and Optimization

The development of predictive QSAR models is contingent on the availability of a dataset of structurally related compounds with experimentally determined biological activities. As there is a lack of published data on the biological activities of a series of this compound analogs, no specific QSAR models for the design and optimization of this compound derivatives have been developed.

The general process for developing such a model would involve:

Synthesis and Biological Evaluation: A library of this compound analogs would need to be synthesized and tested for a specific biological activity.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using internal and external test sets.

Such a validated QSAR model would be an invaluable tool for the rational design of new this compound analogs with improved potency and other desirable properties. However, the foundational data required for this endeavor is currently absent from the scientific literature.

Advanced Analytical Methodologies for Sainfuran Research

Chromatographic and Other Separation Techniques for Isolation and Purification from Complex Matrices

The isolation and purification of a specific compound, such as Sainfuran, from complex matrices like botanical extracts or biological fluids, is a critical first step in its characterization and analysis. A variety of chromatographic and other separation techniques are employed to achieve high purity of the target molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of pharmaceutical compounds. researchgate.net It offers high-resolution separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a compound like this compound, a typical HPLC workflow would involve:

Method Development: Screening of different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or trifluoroacetic acid) to achieve optimal separation from impurities.

Preparative HPLC: Scaling up the analytical method to a preparative scale to isolate larger quantities of pure this compound.

Solid-Phase Extraction (SPE) is another valuable technique for sample cleanup and concentration prior to chromatographic analysis. researchgate.net It utilizes a solid sorbent to selectively retain either the target compound or the impurities, allowing for their separation. For this compound, SPE could be used to remove interfering substances from a crude extract, thereby improving the efficiency of subsequent HPLC purification.

Other relevant techniques include:

Flash Chromatography: A rapid form of column chromatography used for preliminary purification of larger sample quantities.

Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid partition chromatography technique that can be particularly useful for the separation of natural products. mdpi.com

The choice of technique and the specific conditions would be empirically determined based on the physicochemical properties of this compound and the nature of the matrix from which it is being isolated.

Development of Advanced Quantification Methods for this compound in Biological and Botanical Samples

Once isolated, the development of sensitive and specific quantification methods is essential for studying the distribution and concentration of this compound in various biological and botanical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem mass spectrometry variant (LC-MS/MS), is the gold standard for quantitative bioanalysis. nih.govresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. A quantitative LC-MS/MS method for this compound would involve:

Optimization of Mass Spectrometry Parameters: Determining the optimal ionization source conditions (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both this compound and a suitable internal standard.

Method Validation: A rigorous validation process to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the assay in the specific biological or botanical matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable technique, particularly if this compound is volatile or can be derivatized to enhance its volatility. researchgate.net Headspace sampling techniques combined with GC-MS are often used for the analysis of volatile compounds in complex matrices.

The following table summarizes key parameters for a hypothetical validated LC-MS/MS method for this compound quantification:

| Parameter | Description | Typical Value |

| Linear Range | The concentration range over which the method is accurate and precise. | 1 - 1000 ng/mL |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% |

| Precision | The degree of agreement among individual test results. | <15% RSD |

| LOD | The lowest concentration of analyte that can be reliably detected. | 0.1 ng/mL |

| LOQ | The lowest concentration of analyte that can be accurately and precisely quantified. | 0.5 ng/mL |

Metabolomic Profiling and Targeted Analysis of this compound in Biological Systems

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. This approach can be used to understand the metabolic fate of this compound and its effects on endogenous metabolic pathways.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample to identify changes in response to this compound administration. High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with liquid chromatography are typically used. researchgate.net Statistical analysis, including Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), would be employed to identify metabolites that are significantly altered by this compound. nih.gov

Targeted Metabolomics: This approach focuses on the quantitative analysis of a specific set of known metabolites that are hypothesized to be involved in the metabolic pathway of this compound or its mechanism of action. mdpi.com This is often performed using LC-MS/MS in SRM mode, providing high sensitivity and specificity.

A targeted analysis of this compound and its potential metabolites would involve:

Hypothesizing Potential Metabolites: Based on the structure of this compound, potential metabolic transformations (e.g., oxidation, glucuronidation, sulfation) would be predicted.

Synthesizing or Isolating Metabolite Standards: To confirm the identity and enable accurate quantification of the predicted metabolites.

Developing a Multi-Analyte LC-MS/MS Method: To simultaneously quantify this compound and its key metabolites in biological samples such as plasma, urine, or tissue homogenates.

The following table outlines a hypothetical targeted metabolomics panel for this compound research:

| Analyte | Description |

| This compound | Parent compound. |

| Hydroxy-Sainfuran | A potential Phase I oxidation metabolite. |

| This compound-glucuronide | A potential Phase II conjugation metabolite. |

| This compound-sulfate | A potential Phase II conjugation metabolite. |

Future Research Trajectories and Unexplored Avenues for Sainfuran

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

A holistic comprehension of Sainfuran's biological effects necessitates an approach that moves beyond single-endpoint assays. The integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of the cellular response to this compound. By simultaneously analyzing changes across the genome, proteome, and metabolome in biological systems treated with this compound, researchers can map the intricate molecular cascades it triggers. thermofisher.com

This multi-omics approach enables the identification of biomarkers and the elucidation of complex biological networks. nih.govnih.gov For instance, treating a specific cell line (e.g., a cancer cell line or a neuronal cell line) with this compound and subsequently performing a sequential omics analysis could reveal its mechanism of action with unprecedented detail. researchgate.net Genomic analysis might pinpoint specific gene up- or down-regulation, proteomics would identify the corresponding changes in protein expression and post-translational modifications, and metabolomics would reveal shifts in metabolic pathways, providing a functional readout of the upstream changes. thermofisher.com This integrated dataset can then be used to construct detailed network models of this compound's activity.

Table 1: Illustrative Multi-Omics Analysis Framework for this compound Research

| Omics Layer | Technique/Platform | Potential Data Output | Research Question Addressed |

| Genomics | RNA-Sequencing (RNA-Seq) | Differentially Expressed Genes (DEGs) | Which genes are transcriptionally altered by this compound? |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Differentially Abundant Proteins (DAPs), Post-Translational Modifications (PTMs) | How do gene expression changes translate to the functional protein level? |

| Metabolomics | Nuclear Magnetic Resonance (NMR), Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Altered Metabolite Profiles | Which metabolic pathways are functionally impacted by this compound treatment? |

| Integration | Systems Biology Software (e.g., single-cell analyst) researchgate.net | Integrated pathway maps, predictive models | What is the complete mechanism of action, from gene to function? |

Exploration of Novel Biological Targets and Undiscovered Signaling Pathways

The therapeutic potential of phytochemicals often lies in their ability to modulate specific cellular signaling pathways. nih.gov Future research on this compound should focus on identifying novel molecular targets and previously unassociated signaling cascades. Current drug discovery efforts frequently target key pathways implicated in disease, such as the PI3K/AKT/mTOR and Ras/MAPK pathways. taylorfrancis.com Investigating this compound's interaction with components of these and other critical signaling networks is a logical starting point.

Techniques such as affinity purification-mass spectrometry, where a labeled this compound analog is used to "pull down" its binding partners from cell lysates, can identify direct protein targets. Subsequent bioinformatic analysis and experimental validation can confirm these interactions and place them within the context of known signaling pathways. researchgate.net It is plausible that this compound, like other plant-derived compounds, may interact with multiple targets, leading to a polypharmacological effect. nih.gov A crucial avenue of exploration will be to determine if this compound modulates less-explored pathways or acts on novel nodes within well-established ones, potentially offering new therapeutic strategies for various diseases. nih.gov

Table 2: Potential Signaling Pathways for this compound Investigation

| Signaling Pathway | Key Protein Targets | Associated Biological Processes | Potential Therapeutic Relevance |

| MAPK/Erk Pathway | Ras, Raf, MEK, Erk | Cell proliferation, differentiation, survival | Cancer, inflammatory diseases |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell growth, metabolism, angiogenesis | Cancer, metabolic disorders |

| NF-κB Pathway | IKK, IκB, NF-κB | Inflammation, immune response | Autoimmune diseases, chronic inflammation |

| Notch Signaling Pathway | Notch receptors, Jagged, Delta | Cell fate determination, tissue development | Developmental disorders, cancer |

Development of Advanced Computational Models for Predictive Biology and Materials Science

Computational and predictive biology are transforming life sciences research by enabling the simulation and prediction of complex biological processes. alliedacademies.org The development of advanced computational models for this compound could accelerate research by predicting its biological activities, identifying potential targets, and even designing novel analogs with enhanced properties. Systems biology approaches can integrate experimental data to create models that generate testable hypotheses. biorxiv.org

Machine learning and deep learning algorithms can be trained on large datasets of chemical structures and biological activities to predict this compound's potential effects. hilarispublisher.comstanford.edu For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate features of this compound's molecular structure with its observed biological efficacy, guiding the synthesis of more potent derivatives. In materials science, molecular dynamics simulations could predict how this compound interacts with polymers or nanoparticles, opening avenues for its use in biomaterials or drug delivery systems. These computational tools help guide the discovery process and inform experimental design, making research more efficient. ornl.gov

Table 3: Computational Modeling Approaches for this compound Research

| Modeling Type | Description | Application for this compound |

| Molecular Docking | Simulates the binding of a small molecule to the active site of a target protein. | Predicting binding affinity of this compound to known and novel protein targets. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Understanding the stability of this compound-protein complexes and its behavior in different solvent environments. |

| Machine Learning (e.g., SVM, Random Forests) hilarispublisher.com | Algorithms that learn from data to make predictions or classifications. | Predicting bioactivity, identifying potential off-target effects, classifying compounds based on mechanism. |

| Systems Biology Modeling | Creates comprehensive models of biological networks based on experimental data. | Simulating the cellular response to this compound to understand its systemic effects and identify key control points. |

Sustainable Sourcing and Production Strategies for Research-Grade this compound and Its Analogs

As research into this compound intensifies, the demand for a reliable and sustainable supply of the pure compound will increase. Sustainable sourcing is a critical component of modern supply chains, integrating social, ethical, and environmental factors into procurement. ecovadis.com The natural sources of this compound, such as Onobrychis viciifolia (sainfoin), are agricultural products. nih.gov Therefore, developing sustainable agricultural practices for these source plants is a primary strategy. This involves optimizing cultivation to maximize yield and purity while minimizing environmental impact. sustainablefoodlab.org

Beyond direct agricultural sourcing, biotechnological production methods represent a promising and highly sustainable alternative. This could involve:

Metabolic Engineering: Introducing the this compound biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for scalable fermentation-based production.

Plant Cell Culture: Cultivating cells from the source plants in bioreactors under controlled conditions to produce this compound without the need for extensive land use.

These approaches not only ensure a consistent and high-purity supply for research but also align with the principles of green chemistry and reduce reliance on potentially variable agricultural outputs. saiplatform.orgivalua.com Establishing a robust and sustainable production pipeline is essential for the long-term viability of this compound research and any potential future applications.

常见问题

Q. How to integrate interdisciplinary approaches (e.g., chemoinformatics, toxicology) into this compound research?

- Methodological Answer: Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomic changes post-treatment). Partner with toxicologists for ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using in silico tools like ADMET Predictor™. Cross-validate findings through consortium-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。